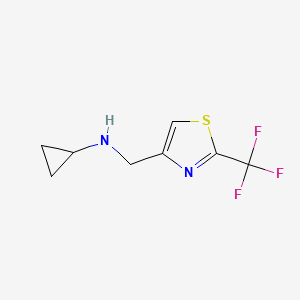

N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine

Description

N-((2-(Trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine is a thiazole-based compound featuring a trifluoromethyl (-CF₃) group at the 2-position of the thiazole ring and a cyclopropanamine moiety attached via a methyl group at the 4-position. Its molecular formula is C₈H₉F₃N₂S, with a calculated molecular weight of 248.3 g/mol.

Properties

Molecular Formula |

C8H9F3N2S |

|---|---|

Molecular Weight |

222.23 g/mol |

IUPAC Name |

N-[[2-(trifluoromethyl)-1,3-thiazol-4-yl]methyl]cyclopropanamine |

InChI |

InChI=1S/C8H9F3N2S/c9-8(10,11)7-13-6(4-14-7)3-12-5-1-2-5/h4-5,12H,1-3H2 |

InChI Key |

MGWFIAKZOLYGCU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NCC2=CSC(=N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group and the cyclopropanamine moiety. One common method involves the reaction of 2-aminothiazole with trifluoromethyl iodide under basic conditions to introduce the trifluoromethyl group. The resulting intermediate is then reacted with cyclopropanamine to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The trifluoromethyl group can be reduced to a methyl group under strong reducing conditions.

Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and halogenated thiazole derivatives .

Scientific Research Applications

N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use as a drug candidate due to its biological activities.

Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, while the cyclopropanamine moiety can interact with specific protein targets .

Comparison with Similar Compounds

Core Thiazole Modifications

- Trifluoromethyl Substitution : The -CF₃ group at the thiazole 2-position is shared with compounds like 10d and 10e (), which exhibit high synthetic yields (>90%) and molecular weights >500 g/mol due to additional piperazine and ureido groups . In contrast, the target compound’s simpler structure may offer advantages in bioavailability.

- Cyclopropanamine Attachment : The cyclopropane moiety is observed in ’s thiazol-2-amine derivative, which includes a fluoro and methoxy-substituted phenyl group. This complexity results in a higher molecular weight (505.05 g/mol) compared to the target compound’s 248.3 g/mol .

Aromatic System Variations

- Benzyl vs. Thiazolylmethyl : The benzyl analog N-[2-(trifluoromethyl)benzyl]cyclopropanamine () replaces the thiazole core with a benzene ring, reducing molecular weight to 215.21 g/mol. This highlights the thiazole’s role in modulating electronic properties and steric bulk .

Comparative Physicochemical and Spectroscopic Data

Key Observations :

- The target compound’s molecular weight is intermediate, balancing simplicity and functional group diversity.

- Thiazole derivatives with -CF₃ (e.g., 10d ) or -Cl (e.g., 2b ) substituents show divergent biological activities, suggesting the target’s -CF₃ group may favor specific receptor interactions .

Biological Activity

N-((2-(trifluoromethyl)thiazol-4-yl)methyl)cyclopropanamine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉F₃N₂S, with a molecular weight of 222.23 g/mol. Its structure includes a thiazole ring, a trifluoromethyl group, and a cyclopropanamine moiety, which contribute to its biological properties and interactions with various biological targets.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . The thiazole ring is known for its role in enhancing the compound's interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. Ongoing research aims to quantify this activity against a range of pathogens.

Anticancer Potential

Research has also highlighted the anticancer potential of this compound. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve the compound's ability to penetrate cellular membranes and interact with intracellular targets. Studies are focusing on its effects on cancer cell lines and the underlying mechanisms that facilitate these effects.

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:

- Enzymatic Modulation : The thiazole ring can modulate the activity of specific enzymes, potentially inhibiting or activating their functions.

- Receptor Interaction : The cyclopropanamine moiety may interact with specific protein targets, influencing signaling pathways related to cell proliferation and apoptosis .

Synthesis

The synthesis of this compound typically involves:

- Formation of the thiazole ring through reactions involving 2-aminothiazole.

- Introduction of the trifluoromethyl group using trifluoromethyl iodide.

- Reaction with cyclopropanamine to yield the final product.

These steps are optimized for yield and purity through techniques such as recrystallization or chromatography.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2-Chlorothiazol-5-yl)methylcyclopropanamine | C₇H₉ClN₂S | Contains chlorine instead of trifluoromethyl group |

| 5-(Trifluoromethyl)-2-amino-thiazole | C₅H₄F₃N₂S | Lacks cyclopropanamine moiety |

| 2-(Trifluoromethyl)-4-thiazolylmethylamine | C₇H₈F₃N₂S | Different amine structure but retains thiazole core |

This table illustrates how this compound stands out due to its specific combination of functional groups that may influence its biological activity differently than its analogs.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of this compound in various models:

- Antimicrobial Activity : In vitro studies demonstrated significant inhibition against Gram-positive bacteria, suggesting potential as an antimicrobial agent.

- Cancer Cell Lines : Preliminary tests on cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner, warranting further investigation into its anticancer mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.